The Dual Agonist BAR502: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)
The Dual Agonist BAR502: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. BAR502, a novel, potent, and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for NASH. This technical guide provides an in-depth exploration of the mechanism of action of BAR502 in NASH, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Dual Agonism of FXR and GPBAR1
BAR502 exerts its therapeutic effects in NASH through the simultaneous activation of two key bile acid-activated receptors: FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual agonism allows BAR502 to modulate a broad spectrum of pathways involved in lipid metabolism, inflammation, and fibrosis, addressing the multifaceted nature of NASH.
Farnesoid X Receptor (FXR) Activation
FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid and lipid homeostasis. Upon activation by BAR502, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:
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Repression of Lipogenesis: FXR activation downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This, in turn, reduces the expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).
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Increased Fatty Acid Oxidation: FXR signaling promotes the breakdown of fatty acids, further contributing to the reduction of hepatic lipid accumulation.
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Inhibition of Bile Acid Synthesis: FXR induces the expression of the small heterodimer partner (SHP), which inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop protects hepatocytes from bile acid-induced toxicity.
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Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory cytokines.
G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) Activation
GPBAR1 is expressed in various cell types, including macrophages, Kupffer cells, and enteroendocrine L-cells. Its activation by BAR502 triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to:
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Enhanced Energy Expenditure: GPBAR1 activation in brown adipose tissue (BAT) and white adipose tissue (WAT) promotes the browning of WAT and increases thermogenesis, contributing to improved systemic metabolism.
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Anti-inflammatory Effects: In macrophages, GPBAR1 signaling inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).
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Improved Glucose Homeostasis: Activation of GPBAR1 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.
Preclinical Efficacy of BAR502 in NASH Models
The therapeutic potential of BAR502 in NASH has been demonstrated in various preclinical studies, primarily utilizing high-fat diet (HFD) or high-fat, high-fructose (HFD-F) diet-induced mouse models of NASH. These studies have consistently shown that BAR502 treatment leads to significant improvements in the key pathological features of NASH.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of BAR502 in mouse models of NASH.
Table 1: Effect of BAR502 on Body Weight and Liver Parameters in HFD-F Induced NASH Mice
| Parameter | Control (HFD-F) | BAR502-treated | % Change vs. Control | Reference |
| Body Weight Gain (%) | ~35% | Reduced gain | Attenuated | [1] |
| Liver Weight/Body Weight Ratio | Increased | Reduced | Decreased | [2] |
| Hepatic Triglyceride Content | Elevated | Reduced | Decreased | [3] |
| Hepatic Cholesterol Content | Elevated | Reduced | Decreased | [3] |
Table 2: Effect of BAR502 on Histological Features of NASH in HFD-F Mice
| Histological Score | Control (HFD-F) | BAR502-treated | Improvement | Reference |
| Steatosis Score | Severe | Reduced | Significant | [2][3] |
| Inflammation Score | Moderate to Severe | Reduced | Significant | [2][3] |
| Ballooning Score | Present | Reduced | Significant | [2] |
| Fibrosis Score | Present | Reduced by ~70% | Significant | [3] |
| NAFLD Activity Score (NAS) | Elevated | Reduced | Significant | [2] |
Table 3: Effect of BAR502 on Gene Expression in the Liver of HFD-F Mice
| Gene | Pathway | Change with HFD-F | Change with BAR502 | Reference |
| Srebp1c | Lipogenesis | Increased | Decreased | [3] |
| Fasn | Lipogenesis | Increased | Decreased | [3] |
| Acc1 | Lipogenesis | Increased | Decreased | [2] |
| Tnfα | Inflammation | Increased | Decreased | [2][3] |
| Il-6 | Inflammation | Increased | Decreased | [2][3] |
| Il-1β | Inflammation | Increased | Decreased | [2] |
| F4/80 | Inflammation (Macrophage marker) | Increased | Decreased | [2] |
| α-Sma | Fibrosis | Increased | Decreased | [3] |
| Col1a1 | Fibrosis | Increased | Decreased | [3] |
| Shp | FXR Target | Decreased | Increased | [3] |
| Cyp7a1 | Bile Acid Synthesis | Increased | Decreased | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of BAR502 in NASH.
High-Fat, High-Fructose (HFD-F) Induced NASH Mouse Model
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Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.
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Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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Diet:
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Control Group: Fed a standard chow diet.
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NASH Induction Group: Fed a high-fat diet (e.g., 60% kcal from fat) and provided with drinking water supplemented with high fructose (B13574) (e.g., 42 g/L).
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Duration of Diet: The HFD-F diet is typically administered for 12-16 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.
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BAR502 Administration:
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Route: Oral gavage.
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Dosage: A typical effective dose is 15-30 mg/kg/day.
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Treatment Period: BAR502 treatment is usually initiated after the establishment of the NASH phenotype (e.g., after 8-10 weeks of HFD-F diet) and continued for a period of 4-8 weeks.
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Histological Analysis of Liver Tissue
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Tissue Collection and Preparation:
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At the end of the study, mice are euthanized, and their livers are harvested.
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A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.
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The fixed tissue is then dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041).
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Staining:
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Hematoxylin and Eosin (H&E) Staining: 5 µm thick paraffin sections are deparaffinized, rehydrated, and stained with H&E to assess general liver morphology, steatosis, inflammation, and ballooning.
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Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis), sections are stained with a Picro-Sirius Red solution.
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Scoring:
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NAFLD Activity Score (NAS): H&E stained sections are scored by a pathologist blinded to the treatment groups for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The sum of these scores constitutes the NAS.
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Fibrosis Staging: Sirius Red stained sections are staged for fibrosis on a scale of 0-4, where 0 represents no fibrosis and 4 represents cirrhosis.
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Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
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RNA Extraction:
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A portion of the fresh or frozen liver tissue is homogenized in a lysis buffer (e.g., TRIzol).
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Total RNA is extracted according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.
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The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
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Reverse Transcription:
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1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
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Quantitative PCR:
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The qPCR reaction is performed using a real-time PCR system.
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The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
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The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
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The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
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Mandatory Visualizations
Signaling Pathways of BAR502 in NASH
